Product packaging for Iron(II) methoxide(Cat. No.:CAS No. 7245-21-8)

Iron(II) methoxide

Cat. No.: B1628062
CAS No.: 7245-21-8
M. Wt: 117.91 g/mol
InChI Key: VAPRHKOWFRYFTF-UHFFFAOYSA-N
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Description

Iron(II) methoxide (Fe(OCH₃)₂) is a metal alkoxide characterized by its green crystalline powder form and alcohol-like odor. It is highly sensitive to air and moisture, reacting vigorously with water to produce methanol and iron hydroxides . With a molecular weight of 117.913 g/mol and the formula Fe(OCH₃)₂, it is primarily utilized in organic synthesis, catalysis, and environmental engineering due to its redox-active iron center . Its applications include serving as a precursor for iron-based nanomaterials and as a catalyst in cross-coupling reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6FeO2 B1628062 Iron(II) methoxide CAS No. 7245-21-8

Properties

IUPAC Name

iron(2+);methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH3O.Fe/c2*1-2;/h2*1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPRHKOWFRYFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].C[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562067
Record name Iron(2+) dimethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7245-21-8
Record name Iron(2+) dimethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metathesis Reactions

The most widely applicable method involves the reaction of iron(II) halides with alkali metal methoxides in anhydrous solvents. For example, iron(II) chloride (FeCl₂) reacts with sodium methoxide (NaOCH₃) in tetrahydrofuran (THF) under argon:

$$
\text{FeCl}2 + 2\,\text{NaOCH}3 \rightarrow \text{Fe(OCH}3\text{)}2 + 2\,\text{NaCl}
$$

This reaction proceeds at room temperature but requires stoichiometric precision to avoid oxidation to iron(III) species. The product precipitates as a green powder, which is isolated via filtration under inert conditions. Challenges include the hygroscopic nature of NaOCH₃ and the need for solvent purification to eliminate trace water.

Direct Methanolysis of Iron(II) Precursors

Iron(II) acetate (Fe(OAc)₂) reacts with methanol under reflux to yield Fe(OCH₃)₂, though this method is less efficient due to competing esterification:

$$
\text{Fe(OAc)}2 + 2\,\text{CH}3\text{OH} \rightarrow \text{Fe(OCH}3\text{)}2 + 2\,\text{HOAc}
$$

To drive the equilibrium, acetic acid (HOAc) is removed via distillation or molecular sieves. This route is complicated by the formation of mixed acetato-methoxide intermediates, necessitating prolonged reaction times (48–72 hours).

Reductive Alkoxylation

Iron(III) compounds can be reduced in situ to iron(II) while introducing methoxide ligands. For instance, iron(III) chloride (FeCl₃) reacts with methanol and a reducing agent like hydrazine (N₂H₄):

$$
2\,\text{FeCl}3 + 4\,\text{CH}3\text{OH} + \text{N}2\text{H}4 \rightarrow 2\,\text{Fe(OCH}3\text{)}2 + 6\,\text{HCl} + \text{N}2 + 2\,\text{H}2\text{O}
$$

This method demands strict pH control to prevent over-reduction to metallic iron. The use of Schiff base ligands as dual reductants and complexing agents, as demonstrated in iron(II) complex syntheses, offers a potential alternative.

Reaction Optimization and Challenges

Inert Atmosphere Techniques

All synthetic procedures require oxygen-free environments. Schlenk lines or gloveboxes are essential, with argon preferred over nitrogen due to its lower permeability through seals. Quartz reactors pre-evacuated to 10⁻³ mbar, as described in FeO syntheses, provide a model for large-scale Fe(OCH₃)₂ production.

Solvent Selection

Polar aprotic solvents (THF, dimethylformamide) enhance reagent solubility but risk coordinating to iron, forming adducts. Nonpolar solvents like 1-octadecene, used in iron oxide nanoparticle synthesis, may improve product purity by minimizing side reactions.

Temperature and Time

Metathesis reactions proceed at 20–25°C, while methanolysis requires heating to 60–80°C. Thermal decomposition studies of iron(II) oxalate suggest that rapid quenching (e.g., ice-water baths) stabilizes metastable iron(II) phases, a strategy applicable to Fe(OCH₃)₂ isolation.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Fe–O–C stretches appear at 450–500 cm⁻¹, with methoxide C–O vibrations near 1050 cm⁻¹.
  • Mössbauer Spectroscopy : Quadrupole splitting values (ΔEQ) of 0.8–1.2 mm/s confirm the +2 oxidation state, distinguishing it from Fe³⁺ contaminants.

Thermogravimetric Analysis (TGA)

Decomposition begins at 180°C, yielding Fe₃O₄ and methanol. Residual mass at 1000°C correlates with theoretical Fe content (47.2%).

X-ray Diffraction (XRD)

Crystalline Fe(OCH₃)₂ exhibits a monoclinic lattice (space group P2₁/c), with unit cell parameters a = 5.62 Å, b = 8.34 Å, c = 6.97 Å, and β = 102.3°.

Industrial and Laboratory Applications

Catalysis

Fe(OCH₃)₂ catalyzes cross-coupling reactions, outperforming palladium complexes in aryl–alkyl bond formation. Turnover frequencies (TOFs) of 500 h⁻¹ have been reported for Kumada couplings.

Nanoparticle Synthesis

As a precursor to magnetite (Fe₃O₄), Fe(OCH₃)₂ decomposes in 1-octadecene at 320°C, yielding monodisperse nanoparticles (5–10 nm diameter). Oleic acid capping ensures colloidal stability.

Comparative Data on Synthesis Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Metathesis (FeCl₂) 78 98 4 Scalability
Methanolysis (Fe(OAc)₂) 52 85 72 Low-cost reagents
Reductive Alkoxylation 65 91 24 Utilizes Fe³⁺ precursors

Chemical Reactions Analysis

Hydrolysis and Solvent Reactivity

Iron(II) methoxide reacts vigorously with water via hydrolysis, producing methanol and iron hydroxides/oxides. This reaction is highly exothermic and irreversible:
Fe(OCH3)2+2H2OFe(OH)2+2CH3OH\text{Fe(OCH}_3\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{Fe(OH)}_2 + 2\text{CH}_3\text{OH}
Subsequent oxidation in air converts Fe(OH)₂ to Fe(OH)₃ or Fe₂O₃ .

Conditions Products Observations
Ambient temperature, aqueous mediaFe(OH)₂, CH₃OHRapid gas evolution (likely H₂), dark precipitate
Oxidative environments (air)Fe₂O₃, CH₃OHColor change from green to reddish-brown

Thermal Decomposition

Heating this compound induces decomposition rather than melting or boiling. The process releases methanol and forms iron oxides:
Fe(OCH3)2ΔFeO+2CH3OH\text{Fe(OCH}_3\text{)}_2 \xrightarrow{\Delta} \text{FeO} + 2\text{CH}_3\text{OH}
At higher temperatures, FeO may further oxidize to Fe₃O₄ or Fe₂O₃ .

Temperature Range Primary Products Notes
100–200°CFeO, CH₃OHExothermic decomposition; requires inert atmosphere
>200°CFe₃O₄, CO₂Carbonization of organic residues possible

β-Hydrogen Transfer and Isomerization

Gas-phase studies reveal that Fe(OCH₃)⁺ undergoes β-hydrogen transfer to form HFe(OCH₂)⁺, a tautomer with distinct reactivity:
Fe(OCH3)+HFe(OCH2)+\text{Fe(OCH}_3\text{)}^+ \rightarrow \text{HFe(OCH}_2\text{)}^+

  • Activation Barrier : 37 kcal/mol (quintet state) .

  • Stability : HFe(OCH₂)⁺ is 15 ± 4 kcal/mol less stable than Fe(OCH₃)⁺ .

This reaction is ligand-dependent; additional ligands (e.g., ethylene, formaldehyde) lower the energy barrier, enabling direct hydrogen transfer without hydride intermediates .

Redox Behavior in Catalysis

This compound participates in redox cycles, particularly in oxidative cross-coupling reactions. For example, in the presence of phenols and air, it facilitates C–C bond formation via Fe²⁺/Fe³⁺ interconversion:
Fe2+Fe3++e\text{Fe}^{2+} \rightarrow \text{Fe}^{3+} + e^-
Fe3++SubstrateCoupled Product+Fe2+\text{Fe}^{3+} + \text{Substrate} \rightarrow \text{Coupled Product} + \text{Fe}^{2+}

Application Conditions Efficiency
Oxidative coupling of tertiary anilines and phenolsFePcF₁₆ catalyst, CH₂Cl₂, airYields up to 64% with minimal homocoupling
Alcohol oxidationAcidic media, O₂Limited by competing hydrolysis

Ligand Exchange Reactions

The methoxide ligands in Fe(OCH₃)₂ are susceptible to substitution by stronger field ligands (e.g., halides, amines):
Fe(OCH3)2+2XFeX2+2CH3O\text{Fe(OCH}_3\text{)}_2 + 2\text{X}^- \rightarrow \text{FeX}_2 + 2\text{CH}_3\text{O}^-
Such reactions are critical for synthesizing tailored iron complexes but require anhydrous conditions to prevent hydrolysis .

Air Sensitivity and Oxidation

Exposure to atmospheric oxygen oxidizes this compound to iron(III) species, often accompanied by ligand degradation:
4Fe(OCH3)2+3O22Fe2O3+8CH3O... (further oxidation)4\text{Fe(OCH}_3\text{)}_2 + 3\text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 + 8\text{CH}_3\text{O}^- \rightarrow \text{... (further oxidation)}
This property necessitates storage under argon or nitrogen .

Scientific Research Applications

Catalysis

Iron(II) methoxide is recognized for its role as a catalyst in several chemical reactions. Its ability to facilitate reactions makes it valuable in both industrial and laboratory settings.

  • Organic Synthesis : this compound is employed in organic synthesis for the preparation of various organic compounds. It acts as a precursor for iron-based catalysts that can promote reactions such as cross-coupling and oxidation processes .
  • Environmental Applications : The compound is also utilized in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties can help in breaking down harmful substances, making it useful for remediation efforts .

Materials Science

This compound has significant applications in materials science, particularly in the synthesis of thin films and nanostructures.

  • Thin Film Deposition : The compound serves as a precursor for the deposition of iron oxide thin films through chemical vapor deposition (CVD) techniques. These thin films are crucial for applications in electronics and optics .
  • Nanostructured Materials : Research indicates that this compound can be used to create nanostructured materials with specific magnetic and electronic properties. These materials have potential applications in spintronics and magnetic storage devices .

Pharmaceuticals

The pharmaceutical industry benefits from the use of this compound in drug development and synthesis.

  • Drug Synthesis : As a reagent, this compound can be involved in the synthesis of pharmaceutical compounds, particularly those requiring iron as a co-factor or active component . Its use can enhance reaction efficiency and yield.
  • Biological Studies : Investigations into iron complexes often include this compound due to its relevance in biological systems, particularly concerning iron's role in enzymatic processes and metabolic pathways .

Case Study 1: Spin Crossover Complexes

Recent studies have explored the use of Iron(II) complexes with ligands similar to those formed with this compound. These studies focus on spin crossover phenomena, which have implications for molecular sensors and memory devices. The thermochromic behavior observed in these complexes highlights their potential utility in developing responsive materials for electronic applications .

Case Study 2: Environmental Remediation

Research has demonstrated the effectiveness of this compound as a catalyst for degrading organic pollutants under various conditions. In laboratory settings, it has been shown to facilitate the breakdown of complex hydrocarbons, suggesting its potential application in environmental cleanup efforts .

Comparison Table of Applications

Application AreaDescriptionKey Benefits
CatalysisUsed as a catalyst in organic synthesis and pollutant degradationEnhances reaction efficiency
Materials SciencePrecursor for thin films and nanostructured materialsUseful for electronics and optics
PharmaceuticalsInvolved in drug synthesis and biological studiesEnhances yield and efficiency

Mechanism of Action

The mechanism of action of iron(2+) dimethoxide involves its ability to donate and accept electrons, making it a versatile compound in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, through coordination bonds. These interactions can influence the activity of the target molecules and pathways involved in biological processes .

Comparison with Similar Compounds

Sodium Methoxide (NaOCH₃)

  • Structure and Reactivity: Sodium methoxide is an ionic compound with a simpler structure compared to Fe(OCH₃)₂. It is widely used as a strong base in transesterification reactions for biodiesel production.
  • Catalytic Efficiency: In transesterification, NaOCH₃ achieves faster reaction rates than Fe(OCH₃)₂, as evidenced by its ability to reduce monoglyceride intermediates more rapidly .
  • Stability : Sodium methoxide is hygroscopic but less sensitive to oxidation than Fe(OCH₃)₂, which undergoes rapid degradation in aerobic conditions .

Copper(II) Methoxide (Cu(OCH₃)₂)

  • Magnetic Properties: Cu(II) methoxide derivatives, such as dinuclear Cu(II) complexes bridged by methoxide ligands, exhibit diamagnetic behavior at room temperature due to antiferromagnetic coupling between copper centers . Fe(OCH₃)₂ lacks such pronounced magnetic properties.
  • Applications : Cu(II) methoxide is employed in coordination polymers for material science, whereas Fe(OCH₃)₂ is favored in redox catalysis .

Cobalt(II) Methoxide (Co(OCH₃)₂)

  • Redox Stability : Cobalt’s +2 oxidation state is more stable in methoxide complexes than iron’s +2 state, which is prone to oxidation to Fe(III) under ambient conditions .

Aluminum Methoxide (Al(OCH₃)₃)

  • Reduction Reactions: Aluminum methoxide acts as a reducing agent in Meerwein-Ponndorf-Verley reductions, producing alkenes instead of carbinols.
  • Thermal Stability : Al(OCH₃)₃ is thermally stable under reaction conditions, whereas Fe(OCH₃)₂ decomposes at elevated temperatures .

Comparison with Other Iron Alkoxides

Iron(III) Methoxide (Fe(OCH₃)₃)

  • Oxidation State : Fe(III) methoxide is less common due to the instability of Fe³⁺ in alkoxide environments. Iron(II) derivatives are preferred in catalysis to avoid rapid oxidation .
  • Reactivity : Fe(III) species are stronger Lewis acids but are more prone to hydrolysis, limiting their utility in moisture-sensitive reactions compared to Fe(OCH₃)₂ .

Iron(II) Ethoxide (Fe(OCH₂CH₃)₂)

  • Solubility: Iron(II) ethoxide exhibits better solubility in non-polar solvents than Fe(OCH₃)₂, which reacts with protic solvents .
  • Applications : Ethoxide derivatives are less studied in catalysis, highlighting the unique role of methoxide ligands in stabilizing Fe(II) centers .

Data Table: Key Properties of Metal Methoxides

Compound Formula Oxidation State Applications Stability Solubility
Iron(II) methoxide Fe(OCH₃)₂ +2 Organic synthesis, catalysis Air/moisture sensitive Reacts with water
Sodium methoxide NaOCH₃ +1 Transesterification, biodiesel Hygroscopic Soluble in alcohols
Copper(II) methoxide Cu(OCH₃)₂ +2 Magnetic materials, coordination polymers Moderate air stability Low solubility
Cobalt(II) methoxide Co(OCH₃)₂ +2 C–H borylation, cross-coupling Oxidation-resistant Soluble in ethers
Aluminum methoxide Al(OCH₃)₃ +3 Reduction reactions Thermally stable Insoluble in water

Research Findings and Challenges

  • Divergent Catalytic Roles : While NaOCH₃ and Co(OCH₃)₂ excel in nucleophilic and cross-coupling reactions, respectively, Fe(OCH₃)₂’s utility lies in its ability to mediate redox processes .
  • Synthesis Challenges : Fe(OCH₃)₂ requires argon packaging to prevent oxidation, unlike more stable alkoxides like Al(OCH₃)₃ .

Biological Activity

Iron(II) methoxide, a coordination compound of iron, has garnered attention for its potential biological activities and applications in various fields, including environmental science and catalysis. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for future research.

This compound can be represented by the formula Fe OCH3 2\text{Fe OCH}_3\text{ }_2. It is a coordination compound where iron is in the +2 oxidation state, coordinated with methoxide ligands. This compound is known for its reactivity and ability to participate in various chemical reactions, including oxidation and reduction processes.

1. Microbial Activity

Research indicates that Iron(II) compounds, including this compound, are involved in microbial metabolism. For instance, studies have shown that microbial communities can oxidize Fe(II) under anaerobic conditions, contributing to biogeochemical cycling in anoxic environments. This process is crucial for maintaining iron availability in ecosystems and can influence microbial community structure and function .

  • Case Study : A study conducted in freshwater sediments revealed the presence of a novel nitrate-dependent Fe(II)-oxidizing bacterium capable of utilizing Iron(II) as an electron donor while reducing nitrate to nitrite. This finding demonstrates the ecological significance of Iron(II) in supporting microbial life in nutrient-poor environments .

2. Catalytic Applications

This compound has been explored for its catalytic properties in various reactions. Its ability to facilitate redox reactions makes it a candidate for applications in organic synthesis and environmental remediation.

  • Research Findings : The catalytic activity of this compound has been linked to its ability to participate in Fenton-like reactions, which are effective for degrading organic pollutants in wastewater treatment . These reactions involve the generation of hydroxyl radicals from hydrogen peroxide in the presence of iron catalysts.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : Iron(II) can readily undergo oxidation to Iron(III), participating in electron transfer processes that are vital for microbial metabolism and environmental chemistry.
  • Complex Formation : this compound can form complexes with various biological molecules, influencing their reactivity and stability. For example, it has been shown to form complexes with phenolic compounds, which may affect their antioxidant properties .

Data Table: Biological Activity Summary

Aspect Details
CompoundThis compound
Chemical FormulaFe OCH3 2\text{Fe OCH}_3\text{ }_2
Microbial InteractionNitrate-dependent Fe(II)-oxidizing bacteria
Catalytic ApplicationsFenton-like reactions for pollutant degradation
Mechanisms of ActionRedox activity; complex formation with biological molecules

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Iron(II) methoxide in laboratory settings, and how can purity be ensured?

  • Methodology : this compound is typically synthesized via alkoxylation reactions. A common approach involves reacting Iron(II) chloride (FeCl₂) with sodium methoxide (NaOCH₃) in anhydrous methanol under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation to Fe(III). The reaction is monitored using pH and conductivity measurements. Post-synthesis, purification involves vacuum filtration to remove NaCl byproducts, followed by recrystallization in dry methanol. Purity is confirmed via elemental analysis, FT-IR spectroscopy (to confirm methoxide ligand bonding at ~1050 cm⁻¹), and X-ray diffraction (XRD) for structural validation .
  • Key Considerations : Maintain strict oxygen-free conditions to avoid Fe²⁺ oxidation. Use freshly distilled solvents and characterize intermediates (e.g., FeCl₂) via titration to ensure stoichiometric accuracy .

Q. How can researchers characterize the coordination geometry and electronic structure of this compound?

  • Methodology :

  • Spectroscopic Techniques : UV-Vis spectroscopy identifies d-d transitions in the visible range (e.g., 500–700 nm for octahedral Fe²⁺ complexes). Mössbauer spectroscopy quantifies the oxidation state and spin state (e.g., high-spin vs. low-spin Fe²⁺).
  • Magnetic Measurements : Use a SQUID magnetometer to determine magnetic susceptibility, which correlates with the electronic configuration (e.g., paramagnetic behavior for high-spin Fe²⁺).
  • Computational Modeling : Density Functional Theory (DFT) simulations predict bond lengths, angles, and ligand-field splitting energies. Compare with experimental XRD data for validation .

Advanced Research Questions

Q. What factors influence the stability of this compound in aerobic and acidic environments, and how can degradation pathways be mitigated?

  • Methodology :

  • Kinetic Studies : Conduct controlled exposure experiments under varying O₂ and H⁺ concentrations. Monitor Fe²⁺ → Fe³⁺ oxidation via cyclic voltammetry or iodometric titration.
  • Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) for degradation reactions using calorimetry or computational tools.
  • Mitigation Strategies : Stabilize Fe²⁺ via ligand modification (e.g., bulkier alkoxide ligands) or encapsulation in inert matrices (e.g., silica aerogels) .
    • Data Interpretation : Compare oxidation rates with redox potentials (e.g., E° for Fe²⁺/Fe³⁺ vs. O₂/H₂O) to identify dominant degradation mechanisms .

Q. How does this compound function as a catalyst in redox reactions, and what mechanistic insights can be derived from kinetic data?

  • Methodology :

  • Catalytic Screening : Test Fe(OCH₃)₂ in model reactions (e.g., alkene epoxidation or C-H activation). Use gas chromatography (GC) or HPLC to quantify product yields.
  • Kinetic Profiling : Perform time-resolved UV-Vis or EPR spectroscopy to track intermediate species (e.g., Fe⁴⁺=O in radical pathways).
  • Isotopic Labeling : Use ¹⁸O-labeled methanol to trace oxygen transfer pathways .
    • Case Study : In biodiesel transesterification, compare Fe(OCH₃)₂ with NaOCH₃ catalysts. Optimize reaction conditions (e.g., temperature, methanol:oil ratio) using a Box-Behnken experimental design .

Q. What are the challenges in reconciling contradictory data on the magnetic properties of this compound across studies?

  • Methodology :

  • Critical Review : Analyze discrepancies in reported magnetic moments (e.g., 4.9–5.2 µB for high-spin Fe²⁺) by assessing synthesis conditions (e.g., solvent purity, inert atmosphere quality).
  • Reproducibility Protocols : Standardize sample preparation (e.g., freeze-drying vs. vacuum drying) and measurement techniques (e.g., SQUID calibration).
  • Collaborative Validation : Cross-reference data with independent labs using shared characterization protocols .

Key Recommendations for Researchers

  • Experimental Design : Prioritize reproducibility by documenting inert-atmosphere protocols (e.g., Schlenk techniques) and raw data transparency .
  • Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to isolate variables causing discrepancies in magnetic or catalytic performance .
  • Ethical Compliance : Adhere to safety guidelines for handling pyrophoric methoxide compounds, including proper waste disposal and PPE .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Iron(II) methoxide
Reactant of Route 2
Iron(II) methoxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.